molecular formula C5H5BrN2O B581672 5-Amino-3-bromopyridin-2-ol CAS No. 1368775-30-7

5-Amino-3-bromopyridin-2-ol

Cat. No. B581672
M. Wt: 189.012
InChI Key: QKEKBAWTSKGTAU-UHFFFAOYSA-N
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Description

5-Amino-3-bromopyridin-2-ol is a chemical compound with the CAS Number: 1368775-30-7 . Its molecular weight is 189.01 and its linear formula is C5H5BrN2O . It is used as an organic chemical synthesis intermediate .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-bromopyridin-2-ol is represented by the InChI code: 1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) . The average mass of the molecule is 173.995 Da .

Scientific Research Applications

Electrocatalytic Carboxylation

5-Amino-3-bromopyridin-2-ol derivatives have been explored for their potential in electrocatalytic carboxylation reactions. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, highlighting a method to synthesize 6-aminonicotinic acid with high yield and selectivity under mild conditions. This process avoids the use of volatile and toxic solvents and showcases the compound's utility in green chemistry applications (Q. Feng et al., 2010).

Radiosynthesis

In the realm of radiopharmaceuticals, 5-Amino-3-bromopyridin-2-ol derivatives have been utilized in the radiosynthesis of 2-amino-5-[18F]fluoropyridines. This method involves palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine with various amines, enabling the creation of radiolabeled compounds for potential use in medical imaging and diagnostics (M. Pauton et al., 2019).

Supramolecular Chemistry

5-Amino-3-bromopyridin-2-ol is also significant in supramolecular chemistry. Its derivatives have been studied for their role in the formation of halogen bonds, influencing the supramolecular assembly of bromo-substituted trezimides and tennimides. These interactions are crucial for understanding the structural organization and properties of molecular systems (P. Mocilac et al., 2014).

Analytical Applications

Moreover, the fluorescent properties of derivatives have been harnessed for the detection of metal ions, such as aluminum, demonstrating the compound's potential in creating sensitive and selective sensors for environmental and biological analysis (N. Yadav & Ashutosh Kumar Singh, 2018).

Safety And Hazards

Safety data sheets indicate that 5-Amino-3-bromopyridin-2-ol may be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-amino-3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKBAWTSKGTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-bromopyridin-2-ol

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